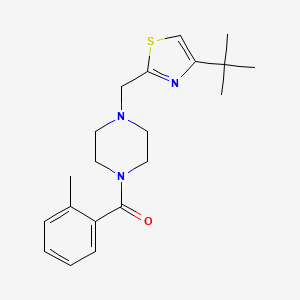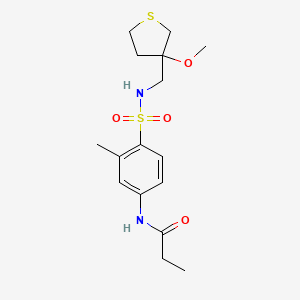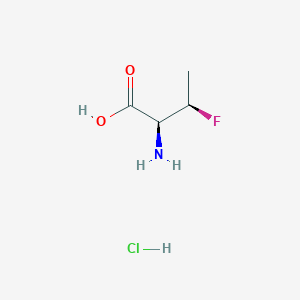
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone" is a chemical structure that appears to be related to a class of compounds that have been synthesized for various biological applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolylmethyl piperazine and o-tolyl methanone are present in the literature, suggesting relevance to the field of medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include amination, Michael addition, and electrochemical oxidation. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding an important intermediate for further chemical transformations . Similarly, electrochemical synthesis methods have been employed to generate arylthiobenzazoles by the oxidation of hydroxyphenyl piperazinyl ethanones in the presence of nucleophiles, indicating the versatility of electrochemical approaches in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazole ring, a piperazine moiety, and a methanone group. These structural elements are known to contribute to the biological activity of the molecules. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with the thiazole and piperazine components playing a crucial role in their activity against Mycobacterium tuberculosis .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets through non-covalent binding or inhibition of enzymatic processes. The synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones aimed to obtain inhibitors of type III secretion in Gram-negative bacteria, suggesting that the thiazolyl methanone moiety can engage in bioactive interactions . The electrochemical synthesis paper also describes Michael addition reactions as a key step in the formation of arylthiobenzazoles, demonstrating the nucleophilic character of the thiazole sulfur atom .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that are significant for their biological function. The solubility, stability, and lipophilicity of these compounds are critical for their potential as drug candidates. The presence of a tert-butyl group, as seen in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, can influence the overall lipophilicity and metabolic stability of the molecule . Additionally, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been evaluated for cytotoxicity, which is an important aspect of their chemical property profile in the context of drug development .
科学的研究の応用
Antimicrobial and Anti-mycobacterial Activities
Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of new pyridine derivatives incorporating similar thiazole and piperazine moieties. These compounds demonstrated variable and modest antimicrobial activities against selected strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes : Another research led by Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Several compounds in this class showed promising activity against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents (Pancholia et al., 2016).
Structural Characterization and Synthesis
X-ray Structure Characterisation : Lv, Ding, and Zhao (2013) conducted a study focusing on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety. This research provides valuable insights into the molecular structure and potential applications of such compounds (Lv, Ding, & Zhao, 2013).
Novel Myxobacterial Compound : Jansen et al. (2014) discovered indothiazinone, an indolyl thiazolyl ketone, in cultures of a novel myxobacterial strain. This compound, along with other indole derivatives identified, contributes to the understanding of microbial secondary metabolites and their structural diversity (Jansen et al., 2014).
将来の方向性
Thiazole derivatives, including this compound, represent a promising area of research in medicinal chemistry and drug discovery, particularly for their potential antitumor activities . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.
作用機序
Target of Action
The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a complex molecule that may interact with multiple targetsIt’s known that both indole and thiazole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Similarly, 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
Based on the known activities of indole and 2-aminothiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Result of Action
Based on the known activities of indole and 2-aminothiazole derivatives, it can be inferred that the compound may have antiviral, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-15-7-5-6-8-16(15)19(24)23-11-9-22(10-12-23)13-18-21-17(14-25-18)20(2,3)4/h5-8,14H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMXELAAOJFEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)
![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)
![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)
![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)